molecular formula C15H20N2OS B5739519 N-(benzylcarbamothioyl)cyclohexanecarboxamide CAS No. 431069-88-4

N-(benzylcarbamothioyl)cyclohexanecarboxamide

Cat. No.: B5739519
CAS No.: 431069-88-4
M. Wt: 276.4 g/mol
InChI Key: ZETOHPOYUARVAD-UHFFFAOYSA-N
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Description

N-(benzylcarbamothioyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C₁₅H₂₀N₂OS It is a derivative of thiourea and cyclohexanecarboxamide, featuring a benzyl group attached to the nitrogen atom of the thiourea moiety

Properties

IUPAC Name

N-(benzylcarbamothioyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c18-14(13-9-5-2-6-10-13)17-15(19)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETOHPOYUARVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190383
Record name N-[[(Phenylmethyl)amino]thioxomethyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431069-88-4
Record name N-[[(Phenylmethyl)amino]thioxomethyl]cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431069-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(Phenylmethyl)amino]thioxomethyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(benzylcarbamothioyl)cyclohexanecarboxamide can be synthesized through a condensation reaction between benzyl isothiocyanate and cyclohexanecarboxamide. The reaction typically occurs in the presence of a base, such as triethylamine, and is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is isolated and purified using techniques such as distillation, crystallization, or filtration.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiourea derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-(benzylcarbamothioyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.

    Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of carbonic anhydrase inhibition.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments.

Mechanism of Action

The mechanism of action of N-(benzylcarbamothioyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer research.

Comparison with Similar Compounds

Similar Compounds

  • N-(phenylcarbamothioyl)cyclohexanecarboxamide
  • N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide
  • N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide
  • N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide

Uniqueness

N-(benzylcarbamothioyl)cyclohexanecarboxamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research in various fields.

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